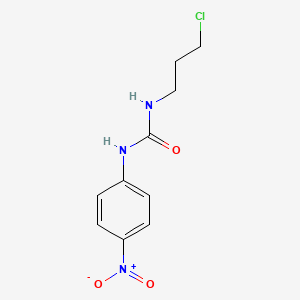

1-(3-Chloropropyl)-3-(4-nitrophenyl)urea

Übersicht

Beschreibung

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound, as well as any important reaction conditions.Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Wissenschaftliche Forschungsanwendungen

Nature of Urea-Fluoride Interaction

Research on 1,3-bis(4-nitrophenyl)urea interactions with various anions in solution has shown that fluoride ions can induce urea deprotonation, leading to the formation of distinct complex compounds. This property is crucial for understanding the chemical behavior of urea derivatives in the presence of fluoride, highlighting its potential application in chemical sensing or as a building block in supramolecular chemistry (Boiocchi et al., 2004).

Biological Activity of Nitrosoureas

The study of nitrosoureas, such as 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea and related compounds, has provided insights into their reduced antitumor activity compared to their isomeric derivatives. The therapeutic activity of these compounds is mainly due to their cross-linking potential, while their mutagenicity and carcinogenicity are attributed to the induction of DNA single-strand breaks. This research underscores the importance of structural modifications in optimizing the therapeutic efficacy and safety of urea derivatives (Zeller et al., 1989).

Anion Tuning of Gel Properties

The study of amidourea-based calix[4]arene sensors demonstrates how the physical properties of gels, such as morphology and rheology, can be tuned by the identity of the anion. This finding is significant for the development of material science applications, where specific anion recognition and response are required for the creation of smart materials and sensors (Quinlan et al., 2007).

Synthesis and Application in CNS Agents

The synthesis of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas and their screening for pharmacological activities revealed their potential as anxiolytic and muscle relaxant agents. This underscores the versatility of urea derivatives in developing new central nervous system (CNS) therapeutics, providing a basis for future drug discovery efforts (Rasmussen et al., 1978).

Urea Derivatives in Agricultural Applications

Research on the effectiveness of urease inhibition by N-(n-butyl) thiophosphoric triamide (NBPT) on reducing ammonia, nitrous oxide, and nitric oxide emissions from urea fertilized soils presents significant implications for agriculture. By slowing urea hydrolysis, NBPT effectively reduces gaseous nitrogen losses, demonstrating the potential of urea derivatives in enhancing nitrogen use efficiency and mitigating environmental impacts (Abalos et al., 2012).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves discussing potential areas for further research or applications of the compound.

Eigenschaften

IUPAC Name |

1-(3-chloropropyl)-3-(4-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O3/c11-6-1-7-12-10(15)13-8-2-4-9(5-3-8)14(16)17/h2-5H,1,6-7H2,(H2,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWLORBKQPKENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCCCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloropropyl)-3-(4-nitrophenyl)urea | |

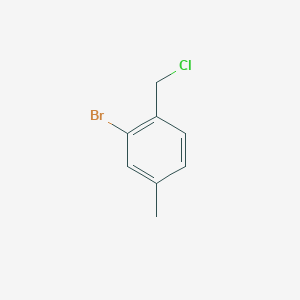

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1404151.png)

![Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride](/img/structure/B1404152.png)

![1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1404168.png)